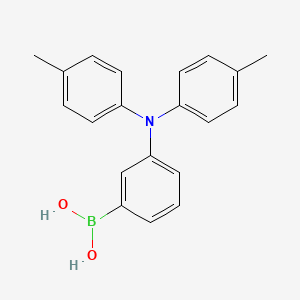

(3-(Di-p-tolylamino)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(Di-p-tolylamino)phenyl)boronic acid: is an organic compound with the molecular formula C20H20BNO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group substituted with a di-p-tolylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Di-p-tolylamino)phenyl)boronic acid typically involves the reaction of 3-bromoaniline with di-p-tolylamine under palladium-catalyzed conditions to form the corresponding 3-(di-p-tolylamino)aniline . This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (3-(Di-p-tolylamino)phenyl)boronic acid can undergo oxidation reactions, typically forming the corresponding .

Reduction: Reduction reactions can convert the boronic acid group to a or other reduced forms.

Substitution: The compound can participate in , where the boronic acid group reacts with halides or triflates to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents like or .

Reduction: Reagents such as or .

Substitution: Palladium catalysts, bases like , and solvents such as or .

Major Products:

Oxidation: Phenol derivatives.

Reduction: Borane derivatives.

Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Boronic acids, including (3-(Di-p-tolylamino)phenyl)boronic acid, have been investigated for their potential as anticancer agents. Research shows that they can inhibit proteasome activity, leading to apoptosis in cancer cells. The compound's structure allows it to interact effectively with biological targets involved in cancer progression .

- Antibacterial and Antifungal Properties :

- Drug Delivery Systems :

Organic Synthesis Applications

- Suzuki-Miyaura Coupling :

- Catalysis :

Materials Science Applications

- Sensor Development :

- Polymer Chemistry :

Case Studies

Wirkmechanismus

The mechanism of action of (3-(Di-p-tolylamino)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating covalent bond formation . This property is exploited in sensor technologies and catalysis . The compound’s interactions with biological targets are still under investigation, but it is believed to modulate enzyme activities and cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid

- (4-(Di-p-tolylamino)phenyl)boronic acid

- (3-(Diphenylamino)phenyl)boronic acid

Uniqueness: (3-(Di-p-tolylamino)phenyl)boronic acid is unique due to the presence of the di-p-tolylamino group , which imparts distinct electronic and steric properties. This makes it more suitable for specific applications in organic electronics and biological research compared to its analogs.

Biologische Aktivität

(3-(Di-p-tolylamino)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to interact with biological molecules, leading to potential applications in drug development, particularly in anticancer and antibacterial therapies. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

- Chemical Formula : C18H20BNO2

- Molecular Weight : 295.17 g/mol

- Solubility : Soluble in organic solvents like toluene.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit various enzymes, including proteasomes and serine proteases. The interaction with these enzymes can disrupt cellular processes, making them effective in cancer therapy.

- Antioxidant Activity : Studies have shown that boronic acid derivatives exhibit significant antioxidant properties, which may protect cells from oxidative stress and inflammation.

- Antibacterial Properties : The compound has demonstrated efficacy against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.

Anticancer Activity

Recent studies indicate that this compound exhibits significant cytotoxic effects on cancer cell lines. For example:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| HeLa | 22.45 ± 0.74 |

| A549 | 25.30 ± 0.80 |

These results suggest that the compound selectively targets cancer cells while sparing healthy cells, indicating a favorable therapeutic index.

Antibacterial Activity

In vitro studies have shown that this compound is effective against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Escherichia coli (ATCC 25922) | 6.50 |

| Staphylococcus aureus | 4.00 |

| Pseudomonas aeruginosa | 8.00 |

These findings highlight the potential of this compound as an antibacterial agent.

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays:

- DPPH Scavenging Assay : IC50: 0.14 ± 0.01 µg/mL

- ABTS Radical Scavenging Assay : IC50: 0.11 ± 0.01 µg/mL

These results indicate strong antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.

Case Studies

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation through apoptosis induction.

- Antibacterial Efficacy Assessment : Another investigation focused on the antibacterial properties of the compound against multi-drug resistant strains, revealing its potential as a lead compound for developing new antibiotics.

Eigenschaften

IUPAC Name |

[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BNO2/c1-15-6-10-18(11-7-15)22(19-12-8-16(2)9-13-19)20-5-3-4-17(14-20)21(23)24/h3-14,23-24H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISBNIQSSKGQSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.